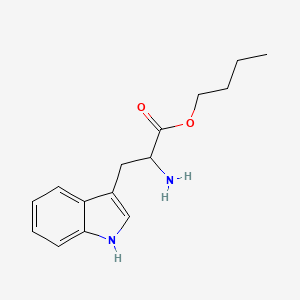

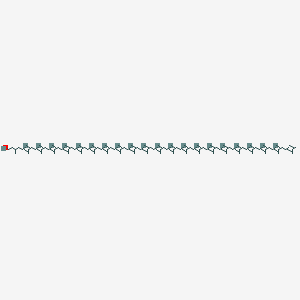

![molecular formula C19H23N5O2 B3152565 6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril CAS No. 73963-46-9](/img/structure/B3152565.png)

6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril

Descripción general

Descripción

“6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril” is a novel tetrazolylalkoxycarbostyril derivative . It has been found to have pharmacological activities such as platelet aggregation inhibitory action, anti-inflammatory action, anti-ulcer action, vasodilatory action, and phosphodiesterase inhibitory action . It is useful as an anti-thrombosis agent, cerebral blood flow improving agent, anti-inflammatory agent, anti-ulcer agent, anti-hypertensive agent, and anti-asthmatic agent .

Molecular Structure Analysis

The molecular formula of “6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril” is C19H25N5O2 . The molecular weight is 355.4 g/mol . The IUPAC name is 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one . The InChI is 1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril” include a molecular weight of 355.4 g/mol , XLogP3-AA of 2.7 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 5 , rotatable bond count of 6 , exact mass of 355.20082506 g/mol , monoisotopic mass of 355.20082506 g/mol , topological polar surface area of 81.9 Ų , heavy atom count of 26 , and a formal charge of 0 .Aplicaciones Científicas De Investigación

Structural Use in Physiologically Active Substances

Carbostyril, a key component of 6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril, is used extensively in natural products and physiologically active substances, including drugs. As a 2-ring condensed heterocyclic compound, it serves as a chemical building block, scaffold, fragment, and pharmacophore in drug design and discovery. Its diverse structural adaptability allows it to fit the unique shapes of pharmaceutical target molecules' active sites. Carbostyril derivatives potentially improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) in drugs and other bioactive compounds (Tashima, 2015).

Chemodivergent Arylations

In a study of the reaction between aryl Grignard compounds and carbostyril derivatives, it was found that carbostyril derivatives afforded 6-(arylamino)carbostyrils as major products. This demonstrates the versatility of carbostyril in chemodivergent N- and C-arylations, contributing to the synthesis of complex molecular structures (Sánchez et al., 2012).

Photophysical Properties

Carbostyril derivatives have been incorporated into luminescent lanthanide complexes. The position of fluorination on the carbostyril molecule significantly affects the photophysical properties of these emitters, indicating the potential of carbostyril derivatives in developing advanced luminescent materials (Kocsi et al., 2022).

Synthesis of Novel Compounds

Carbostyril has been utilized in the synthesis of various novel compounds. For instance, the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase properties involved the use of carbostyril derivatives, showcasing its role in the development of new therapeutic agents (Rahmouni et al., 2016).

Beta-Adrenergic Agonists

Carbostyril-based beta-adrenergic agonists have been studied for their potential in binding and activating adenylate cyclase activity in vitro. This research indicates the utility of carbostyril derivatives in developing drugs targeting beta-adrenergic receptors (Standifer et al., 2004).

Propiedades

IUPAC Name |

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h8-11,13,15H,1-7,12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUDPKZARIEIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

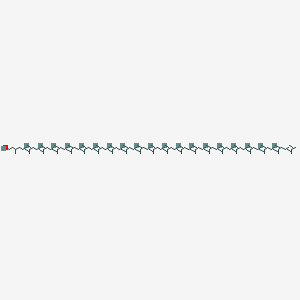

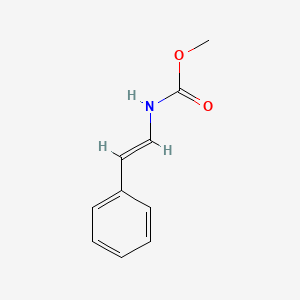

![4-Piperidinamine, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3152583.png)